3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one features a unique hybrid structure combining a halogenated aryl group, a propanone backbone, and a sulfonylated azetidine ring appended with a furan moiety. Key structural attributes include:
- 4-Chloro-3-(trifluoromethyl)phenyl group: A common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and target binding via halogen bonds and π-π interactions .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c19-16-5-3-12(8-15(16)18(20,21)22)4-6-17(24)23-9-14(10-23)28(25,26)11-13-2-1-7-27-13/h1-3,5,7-8,14H,4,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIFJAFUAEMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a sulfonylation reaction using furan-2-ylmethyl sulfonyl chloride.
Attachment of the Phenyl Ring: The phenyl ring, substituted with chloro and trifluoromethyl groups, can be attached through a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe.
Medicine:
Drug Development: Its structural complexity makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the azetidine ring may interact with enzyme active sites, while the furan ring could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target’s propanone-azetidine core distinguishes it from urea (e.g., 6k, 9k, Sorafenib) and propenone derivatives (). The azetidine’s small ring size may reduce steric hindrance compared to bulkier heterocycles like piperazine . Sulfonyl vs.
Synthetic Accessibility: Urea derivatives (e.g., 6k, 9k) exhibit high yields (80–87%), suggesting efficient synthesis via carbodiimide-mediated coupling .
The furan-methyl-sulfonyl group in the target compound is unique; similar sulfonylated azetidines are rare in the literature, suggesting unexplored pharmacological profiles.
Physicochemical and Functional Implications
- Lipophilicity : The trifluoromethyl and chloro groups increase logP, favoring membrane permeability. However, the sulfonyl group may counterbalance this by enhancing aqueous solubility .
- Target Engagement : The urea derivatives (6k, 9k, Sorafenib) inhibit kinases via urea-mediated hydrogen bonding. The target’s sulfonyl group and furan may engage targets differently, warranting docking studies (e.g., AutoDock Vina ).
Biological Activity
The compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one, often referred to by its IUPAC name, is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a chloro group, trifluoromethyl group, and a sulfonyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₆H₁₄ClF₃N₂O₄S
Molecular Weight: 422.81 g/mol
IUPAC Name: 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
The compound features several functional groups that are known to influence biological interactions:
| Functional Group | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and bioavailability. |
| Trifluoromethyl Group | Increases metabolic stability and can affect receptor binding. |
| Sulfonyl Group | Known for its role in drug metabolism and activity. |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, Mannich bases derived from similar structures have shown potent cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The cytotoxicity of these compounds was notably higher than that of standard chemotherapeutics like 5-fluorouracil .
In a study evaluating the antiproliferative effects of related compounds, it was found that the presence of sulfonamide groups enhances the interaction with DNA topoisomerase I, leading to increased cytotoxicity in cancer cells . This suggests that the compound may also exert similar effects through analogous mechanisms.
The proposed mechanism for the biological activity of this compound includes:
- DNA Intercalation : The aromatic rings may facilitate intercalation into DNA strands, disrupting replication.
- Enzyme Inhibition : The sulfonyl group could inhibit key enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with trifluoromethyl groups can induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Cytotoxicity Assessment
A recent study focused on the cytotoxic effects of related sulfonamide derivatives demonstrated an IC50 value of approximately 20 µM against human cancer cell lines. The study utilized a colorimetric assay to quantify cell viability post-treatment .
Study 2: Pharmacokinetics and Toxicology
In preclinical trials assessing the pharmacokinetics of similar compounds, it was observed that these derivatives exhibited favorable absorption characteristics with minimal toxicity at therapeutic doses (up to 750 mg/kg). This safety profile is critical for advancing to clinical trials .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use bases like triethylamine or pyridine to facilitate sulfonation and coupling reactions .
- Temperature : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials and byproducts .
Table 1: Key Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonation | DCM | Pyridine | 0–5°C | 65–75 |
| Azetidine coupling | THF | K₂CO₃ | Reflux | 70–80 |
Advanced: How can contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation be resolved?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm the connectivity between the azetidine ring and the propan-1-one moiety .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, critical for compounds with multiple chiral centers or conformational isomers .
- High-resolution MS (HRMS) : Distinguishes isotopic patterns (e.g., Cl/F isotopes) from potential contaminants .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and confirms substituent positions .
- FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- LC-MS : Monitors purity and detects low-abundance impurities (<0.1%) .
Advanced: What experimental strategies are used to study interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Molecular docking : Predicts binding modes using software like AutoDock Vina. The trifluoromethylphenyl group may enhance hydrophobic interactions with target pockets .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
- In vitro assays : Measure inhibition of specific enzymes (e.g., kinases) via fluorescence-based kinetic assays. For example, IC₅₀ values can be determined using ATP-concentration-dependent assays .
Basic: What are common impurities in the synthesis, and how are they mitigated?
Answer:
- Byproducts : Unreacted furan-2-ylmethyl sulfonyl chloride or incomplete azetidine coupling.
- Mitigation :
- Liquid-liquid extraction : Removes polar impurities using water/ethyl acetate partitioning .
- Recrystallization : Ethanol/water mixtures improve crystal purity .
Table 2: Common Impurities and Removal Methods
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted sulfonyl chloride | Step 1 | Extraction (NaHCO₃ wash) |
| Azetidine dimer | Step 2 | Column chromatography |
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Functional group modifications :
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, trifluoromethyl groups often enhance metabolic stability .
Table 3: Example SAR Modifications and Outcomes
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Furan → Thiophene | 12 nM → 8 nM | Improved potency |
| Sulfonyl → Carbamate | 15 nM → 50 nM | Reduced binding affinity |
Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?
Answer:
- LogP calculation : Software like MarvinSuite predicts lipophilicity, critical for blood-brain barrier penetration. The trifluoromethyl group increases LogP by ~1.5 units .
- Molecular dynamics (MD) simulations : Models solvation effects and stability in aqueous environments .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid contact with sulfonyl chlorides (corrosive) .
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
